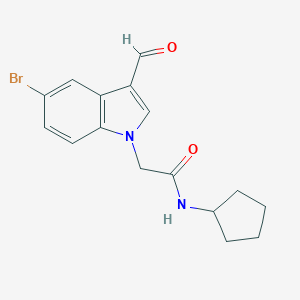
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as BRD3308, is a chemical compound that has been studied extensively in scientific research. It is a small molecule that has shown potential in various therapeutic applications due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves the inhibition of certain enzymes and proteins that are involved in various diseases. For example, the compound has been shown to inhibit the activity of the protein BRD4, which is involved in cancer and inflammation. 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide binds to the protein and prevents it from functioning properly, thereby inhibiting the disease. The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is still being studied, and more research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide have been studied extensively in scientific research. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments include its high purity and high yield, which make it easy to work with. In addition, the compound has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments. For example, the compound may not be effective in all disease models, and more research is needed to identify its optimal therapeutic applications.
Zukünftige Richtungen
There are many future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of research is to identify new therapeutic applications for the compound. For example, it may have potential in treating other inflammatory diseases or viral infections. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. In addition, more research is needed to fully understand the mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide and its targets. Overall, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide is a promising compound that has shown potential in various therapeutic applications, and more research is needed to fully realize its potential.
Synthesemethoden
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclopentylamine to form the intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. The research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopentylacetamide has been focused on identifying its targets and understanding its mechanism of action.
Eigenschaften
Molekularformel |
C16H17BrN2O2 |
|---|---|
Molekulargewicht |
349.22 g/mol |
IUPAC-Name |
2-(5-bromo-3-formylindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17BrN2O2/c17-12-5-6-15-14(7-12)11(10-20)8-19(15)9-16(21)18-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,18,21) |
InChI-Schlüssel |
ZAUDGFQLUFNNLI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Kanonische SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
amino]acetamide](/img/structure/B297393.png)